molecular formula C10H10O4 B037991 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid CAS No. 112579-43-8

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid

Cat. No.: B037991
CAS No.: 112579-43-8
M. Wt: 194.18 g/mol
InChI Key: ZPTMWVDSVJOEEB-UHFFFAOYSA-N
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Description

Dipeptide diaminobutyroyl benzylamide (acetate) is a synthetic peptide that mimics the action of Waglerin-1, a peptide found in the venom of the temple viper (Tropidolaemus wagleri). It is known for its ability to induce muscle relaxation by acting as a muscarinic acetylcholine receptor antagonist . This compound is widely used in cosmetic formulations for its anti-wrinkle properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipeptide diaminobutyroyl benzylamide (acetate) involves the coupling of β-alanine, proline, and 2,4-diaminobutyric acid, followed by the attachment of a benzylamide group. The reaction conditions typically include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of dipeptide diaminobutyroyl benzylamide (acetate) follows a similar synthetic route but on a larger scale. The process involves the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Dipeptide diaminobutyroyl benzylamide (acetate) primarily undergoes substitution reactions due to the presence of amino groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original peptide, which can have different biological activities .

Scientific Research Applications

Dipeptide diaminobutyroyl benzylamide (acetate) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by blocking the nicotinic acetylcholine receptors on muscle cells. This inhibition prevents the uptake of sodium ions, leading to muscle relaxation. The molecular target is the muscular nicotinic acetylcholine receptor (mnAChR), and the pathway involves the inhibition of neuronal transmission .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTMWVDSVJOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359095
Record name 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112579-43-8
Record name 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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